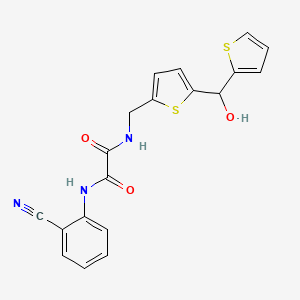

N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Description

This compound belongs to the oxalamide class, characterized by an oxalyl bridge (N1–C(O)–C(O)–N2) connecting two aromatic or heteroaromatic substituents. The structure features a 2-cyanophenyl group at N1 and a complex bis-thiophene hydroxymethyl moiety at N2.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S2/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFQVUVNOZSHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts would be crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of the nitrile group to an amine.

Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

A comparison of substituents and molecular motifs is critical to understanding functional differences:

Key Observations :

- The bis-thiophene moiety in the target compound and ’s analog provides π-conjugation and hydrophobicity, contrasting with thiazole or pyridine-based substituents in other analogs .

Physicochemical Properties

- Solubility: Thiophene-containing analogs (e.g., ’s acetamides) exhibit moderate solubility in polar organic solvents (e.g., methanol, DMSO) due to hydrogen-bonding hydroxyl groups . Chlorophenyl-substituted oxalamides () show lower aqueous solubility, likely due to hydrophobic substituents .

- Thermal Stability: Thiophene derivatives (e.g., ) have melting points >150°C, suggesting robust thermal stability. The target compound’s hydroxyl group may reduce melting points compared to non-polar analogs .

Biological Activity

N1-(2-cyanophenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide (CAS Number: 1448121-96-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 397.5 g/mol. The compound features a complex structure that includes a cyanophenyl group, hydroxy-substituted thiophene rings, and an oxalamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H15N3O3S2 |

| Molecular Weight | 397.5 g/mol |

| CAS Number | 1448121-96-7 |

The biological activity of this compound is believed to stem from its interaction with specific biological targets, including enzymes and receptors. The presence of multiple functional groups allows the compound to engage in various binding interactions, potentially modulating enzyme activities or receptor functions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptor sites, altering their activity and downstream signaling pathways.

Antifungal and Antibacterial Properties

Research indicates that compounds similar in structure to this compound exhibit significant antifungal and antibacterial properties. For example, studies have shown that derivatives of thiophene compounds can act as effective fungicides with low effective concentrations (EC50 values).

| Compound | EC50 (mg/L) | Activity Type |

|---|---|---|

| Compound A | 4.69 | Fungicidal |

| Compound B | 1.96 | Fungicidal |

| Compound C | 21.44 | Fungicidal |

Case Studies

- Fungicidal Activity : A study highlighted that certain thiophene derivatives demonstrated superior fungicidal activities compared to established fungicides like diflumetorim, indicating the potential of this compound in agricultural applications .

- Antibacterial Activity : Another investigation into related compounds revealed promising antibacterial effects against various strains of bacteria, suggesting that the structural components of this oxalamide may confer similar properties .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the thiophene and phenyl groups significantly affect the biological activity. For instance:

- Hydroxyl Substitution : The presence of hydroxyl groups on thiophene enhances solubility and bioactivity.

- Cyanide Group : The cyano group may play a role in increasing the compound's reactivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.